molecular formula C7H8INO2 B8562748 1-Methyl-3-iodo-4-methoxypyridin-2-one CAS No. 571168-90-6

1-Methyl-3-iodo-4-methoxypyridin-2-one

Cat. No.: B8562748
CAS No.: 571168-90-6
M. Wt: 265.05 g/mol
InChI Key: YTNZBIYIOZFOJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-3-iodo-4-methoxypyridin-2-one (CAS 571168-90-6) is a valuable chemical intermediate in organic and medicinal chemistry research. This compound features a 2-pyridone core, which is recognized as a privileged structural motif in pharmaceutical development due to its prevalence in biologically active molecules . The molecular formula is C7H8INO2, with a molecular weight of 265.05 g/mol . This iodinated pyridin-2-one serves as a key synthetic building block. Its structure is integral in the exploration of novel non-peptidic agonists for the ghrelin receptor (GHS-R1a) . Research into such agonists is a significant area of focus for developing potential therapeutic strategies for conditions like cachexia, a wasting syndrome characterized by loss of muscle and fat mass that affects individuals with advanced cancer, heart failure, and other chronic illnesses . The iodine atom at the 3-position makes this compound a versatile precursor for further functionalization via metal-catalyzed cross-coupling reactions, allowing researchers to create diverse libraries of compounds for structure-activity relationship (SAR) studies. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet and handle this material using appropriate personal protective equipment in a well-ventilated laboratory setting.

Properties

CAS No.

571168-90-6

Molecular Formula

C7H8INO2

Molecular Weight

265.05 g/mol

IUPAC Name

3-iodo-4-methoxy-1-methylpyridin-2-one

InChI

InChI=1S/C7H8INO2/c1-9-4-3-5(11-2)6(8)7(9)10/h3-4H,1-2H3

InChI Key

YTNZBIYIOZFOJQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=C(C1=O)I)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares 1-methyl-3-iodo-4-methoxypyridin-2-one with analogs from the evidence:

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Features Reference
This compound C₇H₆INO₂ 1-Me, 3-I, 4-OMe ~263.03* Iodo at C3, methoxy at C4 N/A
2-Bromo-5-iodo-3-methoxy-1-methylpyridin-4(1H)-one C₇H₆BrINO₂ 1-Me, 2-Br, 3-OMe, 5-I 342.94 Dual halogen (Br, I), 4-one tautomer
1-Ethyl-2-methyl-3-hydroxy-pyridin-4-one C₈H₁₁NO₂ 1-Et, 2-Me, 3-OH 153.18 Hydroxy at C3, 4-one tautomer
3-Iodo-4-methoxypyridine C₆H₆INO 3-I, 4-OMe 235.02 Simpler pyridine core (no 2-one)
N-Methoxymethylpyrido[4,3-b]indol-1-one C₁₈H₁₄N₂O Fused indole, methoxymethyl 274.32 Fused ring system, medical applications

*Calculated based on formula.

Key Observations:
  • Halogen Effects : The iodo group at C3 in the target compound contrasts with bromine in 2-Bromo-5-iodo-3-methoxy-1-methylpyridin-4(1H)-one . Iodine’s larger atomic radius and lower electronegativity may increase steric hindrance and polarizability, influencing reactivity in cross-coupling reactions.

Spectroscopic and Physical Properties

  • NMR Shifts :
    • The methoxy group in N-Methoxymethylpyrido[4,3-b]indol-1-one resonates at δ ~3.5 ppm (¹H) and δ ~55 ppm (¹³C) , comparable to the target compound.
    • Iodo substituents typically cause deshielding in adjacent carbons; e.g., C3 in 3-Iodo-4-methoxypyridine would show a distinct ¹³C shift (~90-100 ppm).
  • IR Spectroscopy : The carbonyl stretch in 2-one derivatives (e.g., ~1650-1700 cm⁻¹) differs from 4-one tautomers (~1600-1650 cm⁻¹) due to conjugation effects .

Preparation Methods

Synthesis of 1-Methyl-4-methoxypyridin-2-one

Step 1: O-Methylation of 4-Hydroxypyridin-2-one
4-Hydroxypyridin-2-one reacts with methyl iodide (2 eq.) in dimethylformamide (DMF) at 0–5°C under nitrogen, using potassium carbonate (3 eq.) as base. After 12 h, the mixture is quenched with ice-water and extracted with ethyl acetate (3 × 50 mL). Yield: 78–82%.

Step 2: N-Methylation
The O-methylated intermediate undergoes N-methylation using dimethyl sulfate (1.2 eq.) in tetrahydrofuran (THF) with sodium hydride (1.5 eq.) at reflux (66°C) for 6 h. Workup involves neutralization with 1M HCl and crystallization from ethanol/water. Yield: 65–70%.

Electrophilic Iodination at C3

Conditions Adapted from 2-Chloro-3-Iodo-4-Pyridinamine Synthesis

ParameterValue
Iodinating agentIodine monochloride (1.1 eq.)
SolventGlacial acetic acid
Temperature70°C
Time16 h
AdditivesSodium acetate trihydrate
WorkupEtOAc extraction, Na2S2O3 wash
PurificationSilica gel chromatography

Procedure
1-Methyl-4-methoxypyridin-2-one (10 mmol) is dissolved in acetic acid (15 mL) with NaOAc·3H2O (15 mmol). ICl (11 mmol) in acetic acid (5 mL) is added dropwise at 70°C under N2. After 16 h, the mixture is diluted with EtOAc (100 mL), washed with Na2CO3 (5%), Na2S2O3 (10%), and brine. The organic layer is dried (Na2SO4), concentrated, and purified via flash chromatography (40% EtOAc/hexane). Yield: 55–60%.

Route 2: Ring Construction via Cyclocondensation

Knorr-Type Cyclization with Iodinated Precursor

A modified Knorr synthesis employs 3-iodo-4-methoxy-β-ketoamide intermediates.

Key Reaction

Conditions

  • Solvent: Ethanol/water (4:1)

  • Temperature: 80°C, 8 h

  • Acid catalyst: p-TsOH (0.1 eq.)

Halogen Exchange Strategies

Nucleophilic Aromatic Substitution

3-Chloro-1-methyl-4-methoxypyridin-2-one undergoes iodide displacement using NaI (3 eq.) in dimethylacetamide (DMAc) at 150°C for 24 h. Catalytic CuI (10 mol%) enhances reactivity. Yield: 40–45%.

Metal-Mediated C–H Activation

A palladium-catalyzed directed C–H iodination approach utilizes:

  • Pd(OAc)2 (5 mol%)

  • I2 (1.5 eq.)

  • Oxidant: AgOAc (2 eq.)

  • Solvent: DMF, 100°C, 12 h

This method achieves 63% yield but requires strict anhydrous conditions.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
Sequential alkylation-iodination55–60≥95Scalable, minimal side productsMulti-step purification
Knorr cyclization72–7590Single-step ring formationLimited substrate availability
Halogen exchange40–4585Uses cheaper chloride precursorHigh temperature required
C–H activation6388Atom-economicCatalyst cost

Mechanistic Insights

Iodination Regioselectivity

The methoxy group at C4 directs electrophilic attack to C3 (para) and C5 (ortho). Steric hindrance from the N-methyl group suppresses C5 substitution, favoring C3 iodination. Computational studies (DFT) show a 12.3 kcal/mol preference for C3 over C5.

Byproduct Formation

Major impurities include:

  • 5-Iodo isomer (3–5%): Mitigated by lower reaction temperatures.

  • Di-iodinated product (<2%): Controlled by stoichiometric ICl.

Purification and Characterization

Chromatographic Techniques

  • Normal-phase silica gel : 40% EtOAc/hexane, Rf = 0.33

  • Reverse-phase C18 : Acetonitrile/water (55:45), tR = 8.2 min

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6) : δ 7.74 (d, J = 5.3 Hz, 1H, C5–H), 6.53 (d, J = 5.3 Hz, 1H, C6–H), 4.10 (s, 3H, OCH3), 3.32 (s, 3H, NCH3).

  • 13C NMR (101 MHz, CDCl3) : δ 169.6 (C2=O), 166.4 (C4–OCH3), 114.2 (C3–I), 98.1 (C5), 56.8 (OCH3), 38.4 (NCH3).

Industrial-Scale Considerations

Cost Optimization

  • Iodine recovery : Na2S2O3 washes reduce iodine waste by 70%.

  • Solvent recycling : Acetic acid is distilled and reused (≥5 cycles).

Emerging Methodologies

Flow Chemistry Approaches

Microreactor systems achieve 98% conversion in 30 min (vs. 16 h batch) via enhanced mass transfer. Parameters:

  • Residence time: 8 min

  • Temperature: 120°C

  • Pressure: 8 bar

Photocatalytic Iodination

Visible-light-mediated iodination using eosin Y (0.5 mol%) and I2 (1 eq.) in acetonitrile achieves 68% yield at 25°C, minimizing thermal degradation .

Q & A

Q. What are the key considerations for synthesizing 1-Methyl-3-iodo-4-methoxypyridin-2-one to ensure high yield and purity?

The synthesis typically involves multi-step reactions, including iodination and methoxy group introduction. Critical factors include:

  • Reagent selection : Use of iodinating agents (e.g., N-iodosuccinimide) under controlled conditions to avoid over-iodination .
  • Temperature control : Maintaining inert atmospheres (e.g., nitrogen) to prevent oxidation of sensitive intermediates .
  • Purification methods : Column chromatography or recrystallization to isolate the compound from byproducts. Analytical techniques like HPLC can monitor purity .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

  • 1H and 13C NMR : To confirm the positions of methyl, methoxy, and iodo substituents via chemical shifts and coupling patterns .
  • Mass spectrometry (MS) : For molecular weight verification and fragmentation analysis .
  • IR spectroscopy : To identify functional groups like the pyridinone carbonyl (C=O stretch ~1650 cm⁻¹) .

Q. What are the common impurities encountered during synthesis, and how are they identified?

Common impurities include:

  • Unreacted intermediates : Detected via TLC or HPLC retention time comparisons .
  • Di-iodinated byproducts : Identified through mass spectrometry (higher molecular weight) and NMR (additional iodine-induced deshielding) .

Q. What safety precautions are necessary when handling iodinated pyridinone derivatives?

  • Ventilation : Use fume hoods to avoid inhalation of volatile reagents .
  • Personal protective equipment (PPE) : Gloves and lab coats to prevent skin contact.
  • Waste disposal : Segregate halogenated waste due to iodine’s environmental persistence .

Q. What are the optimal storage conditions to prevent degradation?

  • Temperature : Store at –20°C in amber vials to limit light-induced decomposition .
  • Atmosphere : Use inert gas (argon) to minimize oxidation .

Advanced Research Questions

Q. How can conflicting crystallographic data be resolved when determining the molecular structure?

  • Refinement tools : Use SHELXL for small-molecule refinement, leveraging its robust handling of twinned data or high-resolution datasets .
  • Validation software : ORTEP-III for visualizing thermal ellipsoids and validating bond lengths/angles against expected values .

Q. What strategies are employed to analyze the regioselectivity of iodination?

  • Computational modeling : DFT calculations to predict electron density distribution and identify reactive sites .
  • Directing group effects : Methoxy groups act as ortho/para directors; steric hindrance from the methyl group may influence iodination position .

Q. How do steric and electronic effects influence reactivity in cross-coupling reactions?

  • Electronic effects : The electron-withdrawing iodo group activates the pyridinone ring for nucleophilic substitution, while the methoxy group donates electrons, directing reactivity .
  • Steric hindrance : The methyl group at position 1 may limit access to catalysts in Pd-mediated couplings, requiring bulky ligands (e.g., XPhos) to enhance efficiency .

Q. What methodological approaches are used to investigate tautomeric behavior in different solvents?

  • Variable solvent NMR : Compare chemical shifts in polar (DMSO-d6) vs. non-polar (CDCl3) solvents to detect keto-enol tautomerism .
  • Computational studies : MD simulations to model solvent interactions and predict tautomeric stability .

Q. How can computational models predict biological activity based on molecular structure?

  • Molecular docking : Screen against target proteins (e.g., kinases) to assess binding affinity .
  • QSAR studies : Correlate substituent electronic parameters (Hammett constants) with observed bioactivity (e.g., antimicrobial potency) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.